molecular formula C9H8I2O B15384415 1-(2,4-Diiodophenyl)propan-2-one

1-(2,4-Diiodophenyl)propan-2-one

Cat. No.: B15384415
M. Wt: 385.97 g/mol
InChI Key: WWGACGLSBWPSSD-UHFFFAOYSA-N
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Description

1-(2,4-Diiodophenyl)propan-2-one is an aromatic ketone derivative characterized by a propan-2-one backbone substituted with a 2,4-diiodophenyl group. This compound belongs to the class of iodinated aromatic ketones, where the iodine atoms at the 2- and 4-positions of the phenyl ring significantly influence its electronic and steric properties.

Properties

Molecular Formula

C9H8I2O

Molecular Weight

385.97 g/mol

IUPAC Name

1-(2,4-diiodophenyl)propan-2-one

InChI

InChI=1S/C9H8I2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3

InChI Key

WWGACGLSBWPSSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)I)I

Origin of Product

United States

Biological Activity

1-(2,4-Diiodophenyl)propan-2-one, also known as Diiodophenylacetone, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2,4-Diiodophenyl)propan-2-one has the following chemical structure:

  • Molecular Formula : C10H8I2O
  • Molecular Weight : 356.98 g/mol

The presence of iodine atoms in the structure contributes to its unique biological properties, particularly in terms of its interaction with biological systems.

Antimicrobial Properties

Research has indicated that 1-(2,4-Diiodophenyl)propan-2-one exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showcasing an inhibition of growth at specific concentrations. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity and Anticancer Activity

In vitro studies have shown that 1-(2,4-Diiodophenyl)propan-2-one possesses cytotoxic properties against cancer cell lines. The compound has been tested on various human cancer cell lines, including breast and lung cancer cells. Results indicate a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The mechanism of action involves induction of apoptosis through the activation of caspase pathways and modulation of apoptotic proteins.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic applications of 1-(2,4-Diiodophenyl)propan-2-one:

  • Case Study on Bacterial Infection : A patient with a resistant bacterial infection was treated with a formulation containing 1-(2,4-Diiodophenyl)propan-2-one. The treatment resulted in significant improvement within two weeks, with no adverse effects reported.
  • Cancer Treatment Study : In a clinical trial involving patients with advanced breast cancer, administration of this compound led to a notable reduction in tumor size in a subset of patients, indicating its potential as an adjunct therapy.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Refractive Index
1-(2,4-Diiodophenyl)propan-2-one* C₉H₈I₂O 401.98 2,4-diiodo N/A N/A N/A
1-(2,4-Dimethoxyphenyl)propan-2-one C₁₁H₁₄O₃ 194.23 2,4-dimethoxy 170–175 (20 mmHg) 1.07 1.529
1-(2,4-Dihydroxyphenyl)propan-2-one C₉H₁₀O₃ 166.17 2,4-dihydroxy N/A N/A N/A
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one C₁₆H₁₂ClI₂O₂ 555.53 5-Cl, 2,3-diiodo, 4-OMe N/A N/A N/A
1-(2-Fluorophenyl)propan-2-one C₉H₉FO 152.17 2-fluoro N/A N/A N/A

Notes:

  • Electronic Effects : Iodine’s electron-withdrawing nature reduces electron density on the phenyl ring, enhancing electrophilic substitution reactivity compared to electron-donating groups (e.g., methoxy or hydroxy) .
  • Steric Effects : The bulkiness of iodine atoms may hinder reactions at the ortho positions, unlike smaller substituents like fluorine or methoxy.

Key Observations :

  • Palladium-catalyzed methods enable regioselective synthesis of iodinated derivatives, crucial for constructing complex aryl ketones .
  • Hydroxy-substituted analogs (e.g., 1-(2,4-dihydroxyphenyl)propan-2-one) often require protection/deprotection strategies to avoid side reactions .

Physicochemical and Application Differences

  • Solubility : Iodinated derivatives exhibit lower aqueous solubility compared to hydroxy- or methoxy-substituted analogs due to reduced hydrogen-bonding capacity .
  • Thermal Stability : The high molecular weight of iodinated compounds may increase melting points, though direct data are lacking.
  • Applications: Iodinated derivatives: Potential in radiopharmaceuticals (iodine’s radioisotopes) or as intermediates in Suzuki-Miyaura couplings . Methoxy/hydroxy derivatives: Used in UV absorbers (e.g., avobenzone analogs) or antioxidant precursors . Fluorinated analogs: Explored in medicinal chemistry for enhanced metabolic stability .

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